molecular formula C20H25NO3S B2578500 1-(3-(Isobutylsulfonyl)azetidin-1-yl)-3-(naphthalen-1-yl)propan-1-one CAS No. 1797145-88-0

1-(3-(Isobutylsulfonyl)azetidin-1-yl)-3-(naphthalen-1-yl)propan-1-one

Cat. No.: B2578500
CAS No.: 1797145-88-0
M. Wt: 359.48
InChI Key: ANPAFOAXHZIGQM-UHFFFAOYSA-N
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Description

1-(3-(Isobutylsulfonyl)azetidin-1-yl)-3-(naphthalen-1-yl)propan-1-one is a synthetic chemical compound of significant interest in medicinal chemistry and oncology research. This molecule features a naphthalene group linked to an azetidinone (beta-lactam) ring system via a propanone chain, a structure reminiscent of potent tubulin polymerization inhibitors. The core azetidin-2-one scaffold is a key structural motif in a class of compounds designed as analogues of Combretastatin A-4 (CA-4), a well-known natural vascular disrupting agent . Researchers are particularly interested in such compounds for their potential antiproliferative activity . Similar beta-lactam analogues have demonstrated significant in vitro potency against human cancer cell lines, including MCF-7 breast cancer and triple-negative MDA-MB-231 breast cancer cells, with IC50 values in the nanomolar range, comparable to CA-4 . The primary mechanism of action under investigation for this class of compounds is the inhibition of tubulin polymerization. By interacting with the colchicine-binding site on tubulin, these compounds disrupt microtubule assembly, leading to cell cycle arrest at the G2/M phase and ultimately inducing apoptosis (programmed cell death) in cancer cells . The integration of the sulfonyl group in the azetidine ring may influence the compound's physicochemical properties and binding affinity, making it a valuable candidate for structure-activity relationship (SAR) studies aimed at developing new antitumor agents. For Research Use Only. This product is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

1-[3-(2-methylpropylsulfonyl)azetidin-1-yl]-3-naphthalen-1-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO3S/c1-15(2)14-25(23,24)18-12-21(13-18)20(22)11-10-17-8-5-7-16-6-3-4-9-19(16)17/h3-9,15,18H,10-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANPAFOAXHZIGQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CN(C1)C(=O)CCC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Isobutylsulfonyl)azetidin-1-yl)-3-(naphthalen-1-yl)propan-1-one typically involves multiple steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or halogenated amines.

    Introduction of the Sulfonyl Group: The isobutylsulfonyl group can be introduced via sulfonylation reactions using reagents like sulfonyl chlorides in the presence of a base.

    Attachment of the Naphthalene Moiety: The naphthalene group can be attached through Friedel-Crafts alkylation or acylation reactions, using naphthalene derivatives and suitable catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Isobutylsulfonyl)azetidin-1-yl)-3-(naphthalen-1-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can reduce the carbonyl group to an alcohol.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It may be investigated for its biological activity, including potential antimicrobial, antiviral, or anticancer properties.

    Medicine: The compound could be explored for its pharmacological effects, such as enzyme inhibition or receptor modulation.

    Industry: It may find applications in the development of new materials, such as polymers or specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3-(Isobutylsulfonyl)azetidin-1-yl)-3-(naphthalen-1-yl)propan-1-one would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.

    Receptor Modulation: It may interact with cellular receptors, altering their signaling pathways and leading to various biological effects.

    Pathway Involvement: The compound could influence metabolic or signaling pathways, resulting in changes in cellular function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold Variations

  • Compound 1q () : 3-(4-Hydroxyphenyl)-1-(naphthalen-1-yl)propan-1-one O-(2,4-dinitrophenyl) oxime

    • Structural differences : Replaces the azetidine-isobutylsulfonyl group with a 4-hydroxyphenyl-oxime moiety.
    • Synthesis : Prepared via GP-1 protocol with 47% yield using PE/EA chromatography .
    • Properties : The hydroxyl and dinitrophenyl groups increase hydrogen-bonding capacity but reduce metabolic stability compared to the sulfonyl-azetidine analog.
  • 1-[3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one () :

    • Structural differences : Features a pyrazoline ring instead of azetidine and lacks sulfonyl/naphthalene groups.
    • Properties : Reduced lipophilicity (logP ~2.8 estimated) compared to the target compound (logP likely >3.5 due to naphthalene) .

Functional Group Analogues

  • 3-(Butyl-1H-indol-3-yl)-1-(6-methoxy-naphthalen-2-yl)-propan-1-one (IS2, ) :

    • Structural differences : Substitutes azetidine-sulfonyl with a butylindole group and uses methoxy-naphthalene.
    • Applications : Serves as an internal standard in GC/TOF-MS for NPS screening, highlighting its stability under analytical conditions .
    • Comparison : The methoxy group may enhance electron-donating effects, whereas the sulfonyl group in the target compound could improve electrophilic reactivity.
  • 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone (): Structural differences: Propenone backbone instead of propan-1-one and a methoxy-phenyl substituent. Quantum Chemical Data: DFT calculations show a dipole moment of 3.2 D, suggesting moderate polarity. The target compound’s dipole moment is expected to be higher due to the sulfonyl group (~4.5–5.0 D estimated) .

Table 1: Key Properties of Selected Compounds

Compound Core Structure Key Substituents Yield (%) logP (Estimated) Notable Features
Target Compound Propan-1-one Azetidine-isobutylsulfonyl, Naphthalene N/A ~3.8 High rigidity, moderate polarity
1q () Propan-1-one oxime 4-Hydroxyphenyl, Dinitrophenyl 47 ~2.5 High hydrogen-bonding capacity
IS2 () Propan-1-one Butylindole, Methoxy-naphthalene N/A ~4.0 GC/TOF-MS stability
1-(3-Methoxy-phenyl)-propenone () Propenone Methoxy-phenyl, Naphthalene N/A ~3.2 Lower dipole moment than target

Biological Activity

1-(3-(Isobutylsulfonyl)azetidin-1-yl)-3-(naphthalen-1-yl)propan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by an azetidine ring and a naphthalene moiety, which contribute to its biological properties. The presence of the isobutylsulfonyl group enhances its lipophilicity and potential interaction with biological targets.

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : The sulfonyl groups may interact with specific enzymes, inhibiting their activity. This could lead to altered metabolic pathways in target cells.
  • Receptor Modulation : The compound might modulate receptor activities, particularly those involved in cancer cell proliferation and survival.

Anticancer Properties

Recent studies have indicated that compounds with similar scaffolds exhibit significant cytotoxic effects against various cancer cell lines. For instance, research on related β-aryl-β-mercapto ketones has shown promising results against MCF-7 breast cancer cells, demonstrating higher cytotoxicity compared to standard treatments like Tamoxifen .

Cytotoxicity Studies

In vitro studies have utilized the MTT assay to evaluate cytotoxic effects. Results indicate that modifications in the chemical structure can enhance the potency against cancer cells while minimizing toxicity to normal cells.

CompoundIC50 (µM)Cell LineReference
This compoundTBDTBDCurrent Study
β-Aryl-β-Mercapto Ketones<10MCF-7
Tamoxifen~30MCF-7

Case Studies

Several case studies have highlighted the potential of similar compounds in targeting cancer cells. For example, research has shown that introducing specific functional groups can significantly enhance anticancer activity while reducing off-target effects. This suggests that this compound could be optimized for better efficacy.

Comparative Analysis

Comparative studies with structurally similar compounds reveal that the unique combination of the isobutylsulfonyl and naphthalenic moieties may confer distinct advantages in terms of bioactivity and selectivity towards cancer cells.

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